Boc-glycine

Catalog No.
S662441
CAS No.
4530-20-5
M.F
C7H13NO4
M. Wt
175.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-glycine

CAS Number

4530-20-5

Product Name

Boc-glycine

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)

InChI Key

VRPJIFMKZZEXLR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC(=O)O

Synonyms

BOC-glycine, BOC-glycine, 14C-labeled, BOC-glycine, ethoxy-2-(14)C-labeled, BOC-glycine, glycine-(17)O-labeled, BOC-glycine, monocesium salt, BOC-glycine, monosodium salt, BOC-glycine, monothallium (+1) salt

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)O

Solid-Phase Peptide Synthesis (SPPS):

Boc-glycine is a popular building block in SPPS, a widely used technique to synthesize peptides in a stepwise manner. The Boc group protects the amino group, allowing the selective coupling of Boc-glycine to a growing peptide chain on a solid support. Once the desired peptide sequence is built, the Boc group is selectively removed under specific conditions, revealing the free amino group at the N-terminus of the final peptide ().

Synthesis of Peptidomimetics:

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess enhanced stability or other desirable properties. Boc-glycine can be used as a building block in the synthesis of peptidomimetics, allowing for the incorporation of specific functionalities at the glycine position ().

Synthesis of Peptide Conjugates:

Boc-glycine can be employed in the synthesis of peptide conjugates, where a peptide is linked to another molecule, such as a drug or imaging agent. The Boc group helps to ensure the selective conjugation at the desired site on the peptide ().

Study of Protein-Protein Interactions:

Boc-glycine can be used to create modified peptides for studying protein-protein interactions. By incorporating Boc-glycine at specific positions within a peptide, researchers can probe the role of different amino acid residues in these interactions ().

Boc-glycine is a derivative of the simplest amino acid, glycine. It contains a glycine molecule with a Boc (tert-Butoxycarbonyl) protecting group attached to its amino group (NH2). This modification plays a crucial role in peptide synthesis [].


Molecular Structure Analysis

Boc-glycine's structure consists of a central carbon atom bonded to a carboxylic acid group (COOH) and an amino group (NH2) on one side. The amino group is further linked to a Boc group, which is bulky and hinders its reactivity. The remaining hydrogen atom is attached to the central carbon [].

This structure with the protected amino group allows Boc-glycine to participate in peptide bond formation while keeping the amino group inactive for further modifications during chain assembly.


Chemical Reactions Analysis

Synthesis:* Boc-glycine can be synthesized from various methods, including the reaction of glycine with di-tert-butyl dicarbonate (Boc anhydride) [].

(CH3)3OCOOCO(CH3)3 + H2NCH2COOH --> (CH3)3COCONHCH2COOH + CO2

Deprotection:* The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group of glycine for further reactions in peptide synthesis.

Physical and Chemical Properties

  • Appearance: White to slightly yellow powder [].
  • Melting point: 87-88 °C [].
  • Solubility: Soluble in polar organic solvents like dimethylformamide (DMF) and methanol; slightly soluble in water [].

Boc-glycine is generally considered a low-hazard compound. However, it's recommended to follow standard laboratory safety practices when handling it, including wearing gloves, eye protection, and working in a fume hood [].

Further Studies

Boc-glycine is a fundamental building block for peptide synthesis. Research on its applications continues in various fields, including:

  • Development of new therapeutic peptides [].
  • Design of novel materials with specific properties.
  • Studies on protein-protein interactions [].

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 38 of 92 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 54 of 92 companies with hazard statement code(s):;
H302 (85.19%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4530-20-5

Wikipedia

Boc-Glycine

General Manufacturing Information

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-: ACTIVE

Dates

Modify: 2023-08-15

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